molecular formula C12H13Cl2FN2O B6220689 1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride CAS No. 2751611-07-9

1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6220689
CAS No.: 2751611-07-9
M. Wt: 291.1
InChI Key:
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Description

1-(4-(3-Fluorophenoxy)pyridin-2-yl)methanamine dihydrochloride, also known as FPMD, is a novel small molecule compound with potential therapeutic applications. FPMD is a member of the pyridinium class of compounds, and has been studied for its potential to inhibit the enzyme phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory process and has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. FPMD has been shown to inhibit PLA2 in vitro, and has potential applications in the treatment of these diseases.

Mechanism of Action

The mechanism of action of 1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride is not fully understood. It is believed that this compound binds to PLA2 and inhibits its activity by interfering with its catalytic site. In addition, this compound may inhibit other enzymes involved in the inflammatory process by competing with their substrates or by binding to their active sites.
Biochemical and Physiological Effects
This compound has been shown to inhibit PLA2 activity in vitro, and has potential applications in the treatment of inflammatory diseases. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This suggests that this compound may have anti-inflammatory effects in vivo.

Advantages and Limitations for Lab Experiments

1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride is a relatively stable compound that is easy to synthesize and store. It is also relatively non-toxic, making it a suitable compound for use in laboratory experiments. However, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride has potential applications in the treatment of inflammatory diseases, and further research is needed to explore its therapeutic potential. In particular, further studies are needed to explore the mechanism of action of this compound, as well as its effects on other enzymes involved in the inflammatory process. In addition, further studies are needed to explore the potential of this compound to inhibit other enzymes involved in the inflammatory process, such as COX-2 and 5-LOX. Finally, further studies are needed to explore the potential of this compound to be used in combination with other drugs to treat inflammatory diseases.

Synthesis Methods

1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride is synthesized starting from 4-fluorophenol, which is reacted with pyridin-2-ylmethanamine to form a pyridinium salt. The pyridinium salt is then treated with hydrochloric acid to form this compound dihydrochloride. This synthesis method has been described in detail in a number of publications.

Scientific Research Applications

1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride has been studied for its potential to inhibit PLA2 in vitro. In a study by Li et al., this compound was found to inhibit PLA2 activity in a dose-dependent manner, with an IC50 of 7.4 μM. This inhibition was found to be reversible, with PLA2 activity returning to normal levels after treatment with this compound was stopped. This compound has also been studied for its potential to inhibit other enzymes involved in the inflammatory process, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride involves the reaction of 2-chloro-4-(3-fluorophenoxy)pyridine with methanamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "2-chloro-4-(3-fluorophenoxy)pyridine", "Methanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-4-(3-fluorophenoxy)pyridine is reacted with excess methanamine in a solvent such as ethanol or methanol at reflux temperature for several hours to yield 1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride.", "Step 3: The product is isolated by filtration, washed with a suitable solvent such as diethyl ether, and dried under vacuum." ] }

2751611-07-9

Molecular Formula

C12H13Cl2FN2O

Molecular Weight

291.1

Purity

95

Origin of Product

United States

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